![molecular formula C17H14N2O3S B409854 3-nitro-1-methyl-4-[(4-methylphenyl)sulfanyl]quinolin-2(1H)-one](/img/structure/B409854.png)
3-nitro-1-methyl-4-[(4-methylphenyl)sulfanyl]quinolin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-nitro-1-methyl-4-[(4-methylphenyl)sulfanyl]quinolin-2(1H)-one is a chemical compound with the molecular formula C17H14N2O3S. It belongs to the class of quinolines and is characterized by the presence of a nitro group, a methyl group, and a thioether linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-nitro-1-methyl-4-[(4-methylphenyl)sulfanyl]quinolin-2(1H)-one typically involves the reaction of 4-methylthiophenol with 3-nitro-2-chloroquinoline in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures . The resulting product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
化学反应分析
Types of Reactions
3-nitro-1-methyl-4-[(4-methylphenyl)sulfanyl]quinolin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The thioether linkage can be substituted with other nucleophiles under appropriate conditions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Coupling Reactions: Boronic acids, palladium catalysts, and bases like potassium carbonate.
Major Products Formed
Reduction: 1-Methyl-4-[(4-methylphenyl)thio]-3-amino-2-quinolinone.
Substitution: Various substituted quinolinones depending on the nucleophile used.
Coupling: Biaryl derivatives with extended conjugation.
科学研究应用
3-nitro-1-methyl-4-[(4-methylphenyl)sulfanyl]quinolin-2(1H)-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimalarial, anti-inflammatory, and antibacterial agent.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 3-nitro-1-methyl-4-[(4-methylphenyl)sulfanyl]quinolin-2(1H)-one involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The thioether linkage may facilitate binding to certain enzymes or receptors, thereby modulating their activity . The exact pathways and molecular targets depend on the specific application and biological context.
相似化合物的比较
Similar Compounds
- 1-Methyl-4-[(4-chlorophenyl)thio]-3-nitro-2-quinolinone
- 1-Methyl-4-[(4-methoxyphenyl)thio]-3-nitro-2-quinolinone
- 1-Methyl-4-[(4-fluorophenyl)thio]-3-nitro-2-quinolinone
Uniqueness
3-nitro-1-methyl-4-[(4-methylphenyl)sulfanyl]quinolin-2(1H)-one is unique due to the presence of the 4-methylphenyl thioether group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, binding affinity, and overall pharmacological profile .
属性
分子式 |
C17H14N2O3S |
|---|---|
分子量 |
326.4g/mol |
IUPAC 名称 |
1-methyl-4-(4-methylphenyl)sulfanyl-3-nitroquinolin-2-one |
InChI |
InChI=1S/C17H14N2O3S/c1-11-7-9-12(10-8-11)23-16-13-5-3-4-6-14(13)18(2)17(20)15(16)19(21)22/h3-10H,1-2H3 |
InChI 键 |
YPRWBCIJAZDVIK-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)SC2=C(C(=O)N(C3=CC=CC=C32)C)[N+](=O)[O-] |
规范 SMILES |
CC1=CC=C(C=C1)SC2=C(C(=O)N(C3=CC=CC=C32)C)[N+](=O)[O-] |
溶解度 |
0.3 [ug/mL] |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


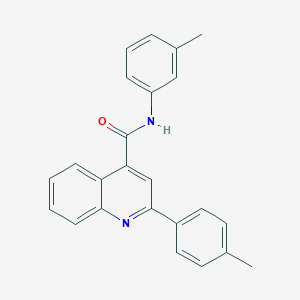
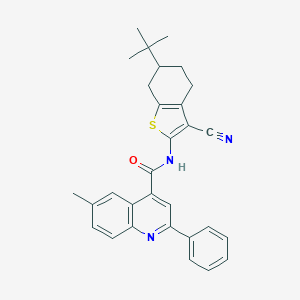
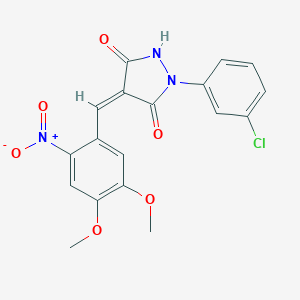

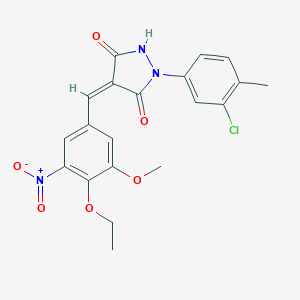
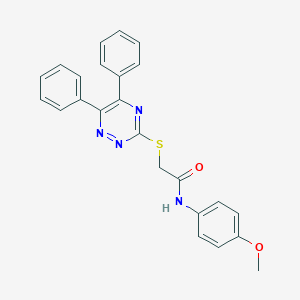
![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-1-ethyl-6-fluoro-7-[4-(2-furoyl)-1-piperazinyl]-4-oxo-1,4-dihydro-3-quinolinecarboxamide](/img/structure/B409781.png)
![1-ethyl-6-fluoro-7-[4-(furan-2-carbonyl)piperazin-1-yl]-N-(4-methyl-1,3-thiazol-2-yl)-4-oxoquinoline-3-carboxamide](/img/structure/B409783.png)
![2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide](/img/structure/B409787.png)
![2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B409790.png)
![2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide](/img/structure/B409791.png)
![5-(2-Chlorophenyl)-2-(4-chlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B409792.png)
![9-Bromo-2-(2-naphthyl)-5-(4-pyridinyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B409794.png)
![4-[5-(2-chlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl]phenyl methyl ether](/img/structure/B409795.png)
